Diallyl phthalate
Overview
Description
Diallyl phthalate is an organic compound with the chemical formula C14H14O4. It is a diester of phthalic acid and allyl alcohol. This compound is known for its use as a plasticizer and a cross-linking agent in the production of thermosetting resins. This compound is valued for its excellent electrical insulation properties, dimensional stability, and resistance to heat and chemicals.
Mechanism of Action
Target of Action
Diallyl phthalate (DAP) is a chemical compound with the formula C14H14O4 . It is primarily used as a plasticizer in various types of polymers It has been observed to suppress algae growth , suggesting that it may interact with biological systems.
Mode of Action
It is known that dap can self-polymerize unless it is inhibited . As a polymer, it is used for low-pressure laminated cloth and paper . More research is needed to fully understand how DAP interacts with its targets and the resulting changes.
Biochemical Pathways
Some studies on similar compounds, such as phthalates, have shown that they can be metabolized by various microorganisms under aerobic, anaerobic, and facultative conditions . The exact pathways and downstream effects of DAP metabolism require further investigation.
Pharmacokinetics
A study using density functional theory (dft) computations has been used to study some properties of dap . The study estimated charge distribution, polarizability, and quantum molecular descriptors . More research is needed to fully understand the ADME properties of DAP and their impact on bioavailability.
Result of Action
It is known that dap can self-polymerize unless it is inhibited . As a polymer, it is used for low-pressure laminated cloth and paper . More research is needed to fully understand the molecular and cellular effects of DAP’s action.
Action Environment
The action of DAP can be influenced by various environmental factors. For instance, DAP is known to self-polymerize unless it is inhibited , suggesting that the presence of inhibitors in the environment could affect its action. Furthermore, DAP is used in various types of polymers , and the properties of these polymers could also influence the action, efficacy, and stability of DAP. More research is needed to fully understand how environmental factors influence the action of DAP.
Biochemical Analysis
Biochemical Properties
Diallyl phthalate plays a significant role in biochemical reactions. It has been observed to induce oxidative stress in Spirodela polyrhiza, a type of aquatic plant . This suggests that this compound can interact with various enzymes, proteins, and other biomolecules, altering their functions and leading to physiological changes .
Cellular Effects
This compound has been found to have various effects on cells. For instance, it has been observed to cause a significant decline in fresh weight and dry-to-fresh weight ratio in Spirodela polyrhiza . This indicates that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound’s action involves inducing oxidative stress, which leads to alterations in photosynthetic pigments, an increase in lipid peroxidation, and a decrease in protein and carbohydrate content . This suggests that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, plants exposed to varying concentrations of this compound for 7 days under in vitro conditions showed various phytotoxic effects . This suggests that this compound’s stability, degradation, and long-term effects on cellular function may vary depending on the experimental conditions .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it is known that the effects of similar compounds can vary with different dosages
Metabolic Pathways
It is known that this compound can affect the antioxidant defense system in plants, suggesting that it may interact with certain enzymes or cofactors .
Preparation Methods
Diallyl phthalate can be synthesized through the esterification of phthalic anhydride with allyl alcohol in the presence of a catalyst. The reaction typically involves heating phthalic anhydride and allyl alcohol with a polymerization inhibitor and a Lewis acid catalyst. The reaction mixture is then subjected to distillation to obtain this compound . Industrial production methods often involve similar processes but on a larger scale, ensuring high yield and product quality.
Chemical Reactions Analysis
Diallyl phthalate undergoes various chemical reactions, including:
Polymerization: It can self-polymerize to form a resin, often used in the production of thermosetting plastics.
Substitution: It can participate in substitution reactions, where the allyl groups can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include hydrogen peroxide and iron catalysts for oxidation, and various polymerization initiators for resin formation. Major products formed from these reactions include phthalic acid derivatives and polymeric resins.
Scientific Research Applications
Diallyl phthalate has a wide range of scientific research applications:
Comparison with Similar Compounds
Diallyl phthalate can be compared with other phthalate esters such as:
Diethyl phthalate: Used as a plasticizer but has lower thermal stability compared to this compound.
Dibutyl phthalate: Commonly used in adhesives and coatings but lacks the high dielectric strength of this compound.
Diisononyl phthalate: Replaced diethylhexyl phthalate as a dominant plasticizer but does not offer the same level of electrical insulation as this compound.
This compound is unique due to its superior electrical insulation properties, resistance to heat and chemicals, and its ability to form stable polymeric networks, making it highly valuable in specialized industrial applications .
Properties
IUPAC Name |
bis(prop-2-enyl) benzene-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-3-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10-4-2/h3-8H,1-2,9-10H2 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDWYFHPNIMBFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=CC=CC=C1C(=O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C14H14O4, C6H4(CO2CH2CHCH2)2 | |
Record name | DIALLYL PHTHALATE | |
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DSSTOX Substance ID |
DTXSID7020392 | |
Record name | Diallyl phthalate | |
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Molecular Weight |
246.26 g/mol | |
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Physical Description |
Diallyl phthalate is a clear pale-yellow liquid. Odorless. (NTP, 1992), Liquid; Pellets or Large Crystals, Liquid, Clear liquid; [Hawley] Slightly yellow; [MSDSonline], COLOURLESS LIQUID. | |
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Boiling Point |
554 °F at 760 mmHg (NTP, 1992), 158-165 °C at 4 mm Hg, 290 °C | |
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Flash Point |
230 °F (NTP, 1992), 166 °C, 330 °F (166 °C) (Closed cup), 166 °C c.c. | |
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Solubility |
less than 0.1 mg/mL at 72 °F (NTP, 1992), Sol in gasoline, mineral oil, glycerin, certain amines. Sol in most org liquids., In water, 182 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.015 (very poor) | |
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Density |
1.12 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.120 at 20 °C/20 °C, Relative density (water = 1): 1.1 | |
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Vapor Density |
8.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 8.3 (air= 1), Relative vapor density (air = 1): 8.3 | |
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Vapor Pressure |
0.00116 [mmHg], VP: 2.4 mm Hg at 150 °C, Vapor pressure, Pa at 25 °C: 0.02 | |
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Color/Form |
Nearly colorless, oily liquid | |
CAS No. |
131-17-9, 25053-15-0 | |
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Record name | DIALLYL PHTHALATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0430 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-94 °F (NTP, 1992), freezing point: -70 °C, -70 °C | |
Record name | DIALLYL PHTHALATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20104 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DIALLYL PHTHALATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4169 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIALLYL PHTHALATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0430 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Diallyl phthalate has the molecular formula C14H14O4 and a molecular weight of 246.26 g/mol.
A: Researchers commonly use infrared (IR) spectroscopy to analyze this compound. Studies have identified characteristic peaks associated with the C=C stretching of the allyl group and other functional groups within the molecule []. These spectroscopic analyses provide insights into the structure and properties of DAP.
A: this compound is widely used as a crosslinking agent for unsaturated polyesters due to its ability to form strong, rigid thermoset polymers [, ]. It finds applications in various industries, including:
- Plasticizers: this compound can be blended with polyvinyl chloride (PVC) to enhance its flexibility and workability [].
- Molding compounds: DAP-based molding powders are used to create electrical components and other products that require high heat resistance and dimensional stability [, ].
- Coatings: this compound resins provide durable and protective coatings for various surfaces, particularly in electronic applications where high reliability is crucial [].
A: this compound polymerizes through a free-radical mechanism, typically initiated by peroxides such as dicumyl peroxide [, , ]. The polymerization process involves the opening of the allyl double bonds, leading to the formation of crosslinks between DAP molecules. This crosslinking results in the formation of a rigid, three-dimensional network structure characteristic of thermoset polymers [].
A: The degree of crosslinking significantly impacts the thermal and mechanical properties of DAP polymers [, ]. Higher crosslinking densities generally lead to:
- Increased glass transition temperature (Tg): This indicates a higher temperature required for the polymer to transition from a rigid, glassy state to a more flexible, rubbery state [, , ].
- Enhanced mechanical strength: Increased crosslinking density contributes to higher tensile strength, flexural modulus, and impact resistance, making the polymer stronger and more resistant to deformation [, , ].
A: Cyclization, or intramolecular crosslinking, is a significant factor influencing the polymerization of this compound [, , ]. During polymerization, DAP molecules can undergo intramolecular reactions, forming cyclic structures within the polymer network.
- Gel Point: Cyclization can lead to a delay in the gel point, the point at which the polymer transitions from a viscous liquid to a solid gel [, ]. This delayed gelation is attributed to the consumption of reactive allyl groups in cyclization reactions, reducing the number of available sites for intermolecular crosslinking.
- Crosslinking density: While cyclization consumes reactive groups, it can also contribute to the formation of a more tightly crosslinked network structure [, ]. This can lead to enhanced thermal and mechanical properties compared to polymers with lower levels of cyclization.
ANone: Researchers have explored blending this compound with various materials to modify and improve its properties:
- Epoxy resins: Adding DAP to epoxy resins can enhance their impact strength and flexibility, addressing the inherent brittleness of epoxies []. The combination of DAP's crosslinking ability with the epoxy's toughness creates a synergistic effect, leading to improved mechanical properties.
- Unsaturated polyester resins: Blending DAP with unsaturated polyester resins can enhance their heat resistance and dimensional stability []. The presence of DAP contributes to a more tightly crosslinked network structure, increasing the material's resistance to deformation and degradation at elevated temperatures.
- Rubberwood: Impregnating rubberwood with DAP, alone or in combination with other monomers like methyl methacrylate (MMA), enhances its dimensional stability and mechanical properties [, ]. This improvement is particularly beneficial in applications where the wood is exposed to moisture, as the DAP treatment reduces water absorption and swelling.
A: Incorporating organic modifiers like phthalic allyl ester with hydroxyl groups can improve the adhesive properties of this compound resins []. The hydroxyl groups in the modifier can form hydrogen bonds with hydroxyl groups on metal surfaces, strengthening the adhesive bond and enhancing the material's overall adhesion performance.
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